3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrazole ring, and a β-lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole derivative, which is synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The pyrazole ring is typically introduced through the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate . The final step involves the formation of the β-lactam ring, which is achieved through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Substitution: The β-lactam ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted β-lactam derivatives.
Scientific Research Applications
3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . The β-lactam ring can interact with bacterial cell wall synthesis enzymes, leading to antimicrobial effects . The nitro group on the pyrazole ring can undergo reduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Cefazolin: A β-lactam antibiotic with a similar β-lactam ring structure.
Thiadiazole Derivatives: Various thiadiazole derivatives have been studied for their antimicrobial and anticancer properties.
Uniqueness
3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its combination of a thiadiazole ring, a pyrazole ring, and a β-lactam ring, which imparts a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C18H19N7O6S3 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-7-[4-(4-nitropyrazol-1-yl)butanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N7O6S3/c1-9-21-22-18(34-9)33-8-10-7-32-16-13(15(27)24(16)14(10)17(28)29)20-12(26)3-2-4-23-6-11(5-19-23)25(30)31/h5-6,13,16H,2-4,7-8H2,1H3,(H,20,26)(H,28,29) |
InChI Key |
JDMQPFWSLVWFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CCCN4C=C(C=N4)[N+](=O)[O-])SC2)C(=O)O |
Origin of Product |
United States |
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